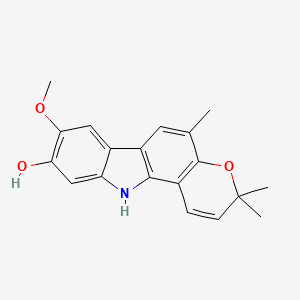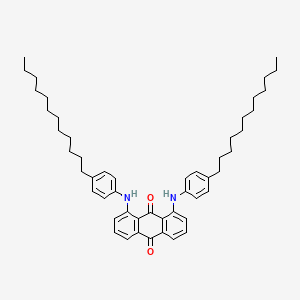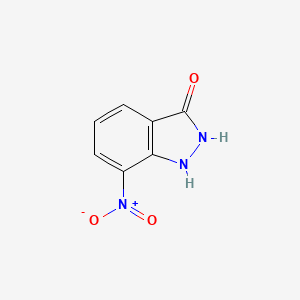
Indolapril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolapril is a new orally active prodrug of nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor, developed by Warner-Lambert/Parke-Davis Pharmaceutical Research for treating hypertension. It is an epimer of trandolapril, a well-known ACE inhibitor currently in the market for hypertension treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolapril can be synthesized through a continuous flow synthesis method. The process involves the activation of N-substituted l-alanine derivatives with iminium chloride, followed by amide coupling facilitated by acid chloride activation. The reaction times can be optimized by adjusting the temperature and reaction conditions .
Industrial Production Methods: The industrial production of this compound involves the use of continuous flow synthesis, which allows for scalable and efficient production. This method mitigates process intensity and ensures high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Indolapril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Indolapril has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ACE inhibitors and their synthesis.
Biology: Investigated for its effects on biological systems, particularly in relation to blood pressure regulation.
Medicine: Explored for its potential therapeutic applications in treating hypertension and related cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug development.
Mechanism of Action
Indolapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS) that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
Trandolapril: An epimer of indolapril, also an ACE inhibitor used for treating hypertension.
Ramipril: Another ACE inhibitor with similar therapeutic applications.
Imidapril: An ACE inhibitor with a similar mechanism of action.
Uniqueness of this compound: this compound is unique due to its specific molecular structure and its development as an epimer of trandolapril. Its continuous flow synthesis method also sets it apart from other ACE inhibitors, allowing for efficient and scalable production .
Properties
CAS No. |
80876-01-3 |
|---|---|
Molecular Formula |
C24H34N2O5 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1 |
InChI Key |
VXFJYXUZANRPDJ-MQBSTWLZSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
sequence |
AX |
Synonyms |
1-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanyl)octahydro-1H-indole-2-carboxylic acid CI 907 CI-907 Indolapril Indolapril hydrochloride PD 109,763-2 PD-109,763-2 Sch 31846 Sch-31846 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B1609364.png)


